ロータスイン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.

Medicine: Lotusine has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.

Industry: Lotusine is being explored for its potential use in cosmetics due to its anti-aging properties.

作用機序

ロータスインの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 心筋細胞では、ロータスインは内因性抗酸化物質を増やし、脂質過酸化を抑制することにより、細胞を酸化ストレスから保護します . また、Baxやカスパーゼ3などのアポトーシス誘発遺伝子をダウンレギュレートすることにより、アポトーシスを抑制します . 皮膚細胞では、ロータスインはMEK1/2-ERK1/2-p90 RSK、MKK3/6-p38、Akt-p70 S6K経路を阻害し、マトリックスメタロプロテイナーゼ1の発現を抑制することで、皮膚の老化を抑制します .

類似の化合物との比較

ロータスインは、蓮に含まれる他のベンジルイソキノリンアルカロイド、例えばレンシニン、イソレンシニン、ネフェリンと構造的に類似しています . ロータスインは、その特異的な心臓保護と抗老化特性においてユニークです . ネフェリンなどの他のアルカロイドも心臓保護効果を示しますが、ロータスインは複数の細胞経路を調節する能力と化粧品における潜在的な用途を持つため、独特で価値のある化合物です .

生化学分析

Biochemical Properties

Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .

Cellular Effects

Lotusine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that Lotusine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Lotusine exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that Lotusine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lotusine have been observed to change over time. For instance, Lotusine pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .

準備方法

化学反応の分析

ロータスインは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、ロータスインの酸化は、キノン誘導体の生成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .

科学研究への応用

類似化合物との比較

Lotusine is structurally similar to other benzylisoquinoline alkaloids found in the lotus plant, such as liensinine, isoliensinine, and neferine . lotusine is unique in its specific cardioprotective and anti-aging properties . While other alkaloids like neferine also exhibit cardioprotective effects, lotusine’s ability to modulate multiple cellular pathways and its potential use in cosmetics make it a distinct and valuable compound .

特性

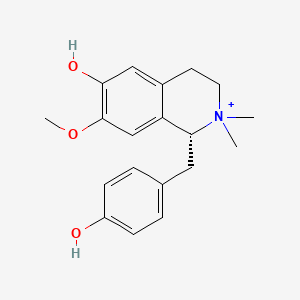

CAS番号 |

6871-67-6 |

|---|---|

分子式 |

C19H24NO3+ |

分子量 |

314.4 g/mol |

IUPAC名 |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

InChIキー |

ZKTMLINFIQCERN-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

異性体SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

melting_point |

213 - 215 °C |

物理的記述 |

Solid |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)

![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)